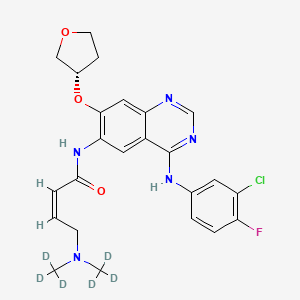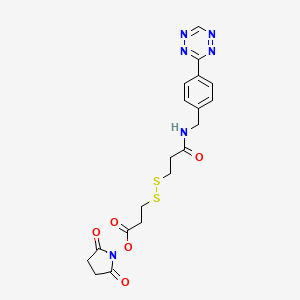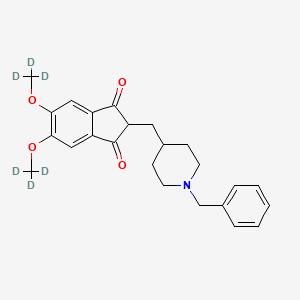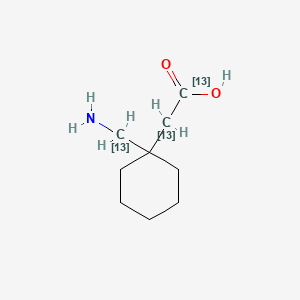
Gabapentin-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gabapentin-13C3 is a labeled analog of gabapentin, an anticonvulsant medication primarily used to treat seizures, fibromyalgia, and neuropathic pain . The compound is structurally similar to gamma-aminobutyric acid (GABA), a neurotransmitter, but it does not bind to GABA receptors . Instead, it is used as an internal standard in mass spectrometry-based testing and isotope dilution methods .
准备方法
Synthetic Routes and Reaction Conditions
Gabapentin-13C3 is synthesized by incorporating carbon-13 isotopes into the gabapentin molecule. The synthetic route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions . The process may involve multiple steps, including the formation of intermediate compounds, purification, and final labeling.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
Gabapentin-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
科学研究应用
Gabapentin-13C3 has a wide range of scientific research applications:
作用机制
The precise mechanism of action of Gabapentin-13C3 is not fully understood. it is known to bind to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system . This binding reduces the excitatory influx of calcium, thereby inhibiting the release of neurotransmitters like glutamate and substance P . Additionally, this compound enhances GABA synthesis and increases the expression of GABA_A receptors, contributing to its anticonvulsant and analgesic effects .
相似化合物的比较
Gabapentin-13C3 is structurally and functionally related to other GABA analogs, such as:
Vigabatrin: An irreversible inhibitor of GABA transaminase, leading to increased levels of GABA in the brain.
Tiagabine: Inhibits GABA reuptake, increasing the availability of GABA at synaptic sites.
This compound is unique due to its labeled carbon-13 isotopes, making it particularly useful in analytical and pharmacokinetic studies .
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
174.21 g/mol |
IUPAC 名称 |
2-[1-(amino(113C)methyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6+1,7+1,8+1 |
InChI 键 |
UGJMXCAKCUNAIE-TTXLGWKISA-N |
手性 SMILES |
C1CCC(CC1)([13CH2][13C](=O)O)[13CH2]N |
规范 SMILES |
C1CCC(CC1)(CC(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)

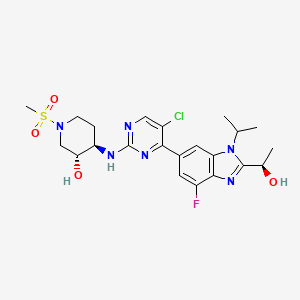
![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
